A Comprehensive Guide to the Structural Elucidation of 4-Iodo-2-methylisoquinolin-1(2H)-one
A Comprehensive Guide to the Structural Elucidation of 4-Iodo-2-methylisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the methodologies and analytical reasoning required for the unambiguous structure determination of 4-iodo-2-methylisoquinolin-1(2H)-one. As a Senior Application Scientist, this document is structured to not only present a series of analytical steps but to also offer insights into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. The isoquinolinone scaffold is a privileged structure in medicinal chemistry, and understanding the precise placement of substituents is critical for establishing structure-activity relationships (SAR) and ensuring the novelty of synthesized compounds.
Strategic Approach to Synthesis: The Gateway to Analysis
The first crucial step in any structural elucidation is the synthesis of the target compound. A well-understood synthetic pathway provides invaluable information about the likely structure of the product. For the synthesis of 4-iodo-2-methylisoquinolin-1(2H)-one, an electrophilic iodination of the readily available 2-methylisoquinolin-1(2H)-one is the most direct and logical approach. The C4 position of the isoquinolin-1(2H)-one core is known to be susceptible to electrophilic attack.
Synthetic Protocol: Iodination of 2-methylisoquinolin-1(2H)-one
This protocol details a method for the regioselective iodination at the C4 position using N-iodosuccinimide (NIS) as the iodine source, a method that is both efficient and generally applicable for this class of compounds.[1]
Experimental Protocol: Synthesis of 4-Iodo-2-methylisoquinolin-1(2H)-one
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylisoquinolin-1(2H)-one (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
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Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 eq.). The reaction is often catalyzed by the addition of an acid, such as p-toluenesulfonic acid (0.1 eq.), to activate the NIS and enhance the rate of reaction.[2]
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Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the aqueous layer with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-iodo-2-methylisoquinolin-1(2H)-one.
Safety Precautions:
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N-Iodosuccinimide is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]
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Iodine-containing organic compounds should be handled with care. Dispose of waste according to institutional guidelines.
The Analytical Workflow: A Multi-faceted Approach to Confirmation
The elucidation of a novel chemical structure is akin to solving a puzzle. Each piece of analytical data provides a unique perspective, and only when all pieces are assembled does a clear and unambiguous picture emerge. The following workflow illustrates the logical progression of techniques employed to confirm the structure of 4-iodo-2-methylisoquinolin-1(2H)-one.
Caption: Workflow for the structure elucidation of 4-Iodo-2-methylisoquinolin-1(2H)-one.
Mass Spectrometry: Confirming the Molecular Formula
Mass spectrometry (MS) is the initial and most crucial step for determining the molecular weight of the synthesized compound and confirming the successful incorporation of the iodine atom.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Instrumentation: An Agilent 6546 Accurate-Mass Q-TOF LC/MS system or similar.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Data Acquisition: The sample is infused into the mass spectrometer, and the data is acquired over a mass range that includes the expected molecular weight.
Predicted Mass Spectrometry Data for C₁₀H₈INO
| Ion | Predicted m/z | Interpretation |
| [M]⁺• | 284.97 | Molecular ion peak |
| [M+H]⁺ | 285.98 | Protonated molecular ion |
| [M-CH₃]⁺ | 270.96 | Loss of the N-methyl group |
| [M-I]⁺ | 158.06 | Loss of the iodine atom |
| I⁺ | 126.90 | Iodine cation |
Interpretation of the Mass Spectrum:
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
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Instrumentation: A Thermo Nicolet 6700 FT-IR spectrometer or equivalent, equipped with an ATR accessory.
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Sample Preparation: A small amount of the purified solid compound is placed directly onto the ATR crystal.
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Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands for 4-Iodo-2-methylisoquinolin-1(2H)-one
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch (N-CH₃) |
| ~1650 | Strong | Amide C=O stretch (lactam) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1350 | Medium | C-N stretch |
| ~550 | Weak-Medium | C-I stretch |
Interpretation of the IR Spectrum:
The most prominent feature in the IR spectrum would be a strong absorption band around 1650 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the amide (lactam) ring in the isoquinolinone core.[9] The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C skeletal vibrations around 1600 and 1480 cm⁻¹ confirm the presence of the aromatic rings. A weak absorption in the far-IR region, typically around 550 cm⁻¹, can be attributed to the C-I stretching vibration, providing further evidence for the presence of the iodine substituent.
Nuclear Magnetic Resonance Spectroscopy: The Blueprint of Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) experiments provides a complete picture of the proton and carbon environments and their connectivity.
Experimental Protocol: NMR Spectroscopy
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Instrumentation: A Bruker 500 MHz NMR spectrometer or equivalent.
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Sample Preparation: The purified compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments: Standard pulse programs are used to acquire ¹H NMR, ¹³C NMR, HSQC, and HMBC spectra.
¹H NMR Analysis: Unveiling the Proton Environment
Predicted ¹H NMR Data for 4-Iodo-2-methylisoquinolin-1(2H)-one (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | 8.45 | d | 8.0 | 1H |
| H-5 | 7.70 | d | 7.8 | 1H |
| H-7 | 7.65 | t | 7.5 | 1H |
| H-6 | 7.45 | t | 7.6 | 1H |
| H-3 | 7.10 | s | - | 1H |
| N-CH₃ | 3.70 | s | - | 3H |
Interpretation of the ¹H NMR Spectrum:
The aromatic region of the spectrum is expected to show four signals corresponding to the protons on the benzene ring (H-5, H-6, H-7, and H-8). The downfield shift of H-8 is characteristic of its proximity to the deshielding environment of the carbonyl group. The singlet at 7.10 ppm with an integration of 1H is assigned to H-3, indicating that the adjacent C4 position is substituted. The singlet at 3.70 ppm integrating to 3H is characteristic of the N-methyl group.
¹³C NMR Analysis: Mapping the Carbon Skeleton
Predicted ¹³C NMR Data for 4-Iodo-2-methylisoquinolin-1(2H)-one (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | 162.0 |
| C-8a | 139.5 |
| C-7 | 133.0 |
| C-5 | 130.0 |
| C-4a | 128.5 |
| C-6 | 127.0 |
| C-8 | 126.5 |
| C-3 | 122.0 |
| C-4 | 95.0 |
| N-CH₃ | 35.0 |
Interpretation of the ¹³C NMR Spectrum:
The spectrum is expected to show 10 distinct carbon signals. The downfield signal at ~162.0 ppm is assigned to the carbonyl carbon (C-1). The most upfield signal in the aromatic region, at approximately 95.0 ppm, is assigned to C-4. The significant upfield shift is due to the "heavy atom effect" of the directly attached iodine, a hallmark of iodinated carbons. The signal at ~35.0 ppm corresponds to the carbon of the N-methyl group.
2D NMR Analysis: Connecting the Dots with HSQC and HMBC
While 1D NMR provides information about the individual proton and carbon environments, 2D NMR experiments establish the connectivity between them.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[10][11] The HSQC spectrum would show correlations between the signals in the ¹H and ¹³C NMR spectra, confirming the assignments made in the 1D analyses. For example, it would show a cross-peak between the proton signal at 7.10 ppm and the carbon signal at 122.0 ppm, confirming the C-H bond at position 3.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds away.[11][12]
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